Cas no 89862-53-3 (2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester)
![2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester structure](https://nl.kuujia.com/scimg/cas/89862-53-3x500.png)
89862-53-3 structure
Productnaam:2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester
2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- 2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester
- 3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate
- 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate
- 89862-53-3
- DTXSID50520768
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- Inchi: InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3
- InChI-sleutel: HGWOQCUDTJIPMF-UHFFFAOYSA-N
- LACHT: CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O
Berekende eigenschappen
- Exacte massa: 299.02860024g/mol
- Monoisotopische massa: 299.02860024g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 9
- Complexiteit: 325
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 124Ų
2,6-Pyridinedicarbothioic acid, S-[3-(formyloxy)propyl] S-methyl ester Gerelateerde literatuur
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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